TRC253 is classified as an androgen receptor antagonist and belongs to a broader class of compounds known as small molecule inhibitors. It is currently undergoing clinical trials to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC) .
The synthesis of TRC253 involves complex organic chemistry techniques aimed at creating a compound that effectively binds to the androgen receptor. Although specific synthetic routes are proprietary, the general approach includes:
The exact synthetic pathway has not been disclosed in detail in the available literature but is critical for ensuring the compound's efficacy and safety in clinical applications .
The molecular structure of TRC253 exhibits features typical of potent androgen receptor antagonists. It contains a core structure that allows for high-affinity binding to the ligand-binding domain of the androgen receptor. Key structural data include:
The three-dimensional conformation of TRC253 has been modeled to predict its binding interactions, which are crucial for its function as an antagonist .
TRC253 undergoes specific chemical reactions that facilitate its role as an androgen receptor antagonist:
These reactions are critical for understanding how TRC253 can overcome resistance mechanisms seen in advanced prostate cancer cases .
The mechanism of action for TRC253 can be summarized as follows:
Clinical studies have shown that TRC253 can significantly reduce prostate-specific antigen levels in patients, indicating its effectiveness in blocking androgen receptor signaling pathways .
TRC253 exhibits several notable physical and chemical properties:
These properties are essential for determining the pharmacokinetic profile of TRC253 and its suitability for clinical use .
TRC253 is primarily being investigated for its therapeutic potential in treating metastatic castration-resistant prostate cancer. Its ability to target both wild-type and mutated forms of the androgen receptor makes it a promising candidate for overcoming resistance seen with existing therapies such as enzalutamide or abiraterone.
Ongoing clinical trials aim to establish TRC253's efficacy and safety profile, potentially positioning it as a valuable option in the treatment landscape for advanced prostate cancer patients who have exhausted other treatment avenues .
TRC253 (JNJ-63576253) is a potent, orally bioavailable, nonsteroidal androgen receptor antagonist designed to overcome resistance mechanisms in metastatic castration-resistant prostate cancer (mCRPC). Its molecular structure features optimized components that enable high-affinity engagement with the AR ligand-binding domain (LBD), even in the presence of common resistance mutations. The compound’s diarylhydantoin core facilitates competitive displacement of endogenous androgens, while its extended side chain sterically hinders AR homodimerization and coactivator recruitment [3] [9].
TRC253 exhibits nanomolar affinity for wild-type AR, with biochemical assays revealing an IC₅₀ of 6.9 nM in AR-driven prostate cancer models. This high binding affinity translates to >100-fold selectivity for AR over related nuclear receptors (glucocorticoid receptor, progesterone receptor). Surface plasmon resonance studies demonstrate a slow dissociation rate (Koff = 2.3 × 10⁻⁴ s⁻¹), indicating prolonged target engagement. Competitive binding assays show TRC253 displaces radiolabeled dihydrotestosterone (DHT) with Ki = 11 nM, outperforming first-generation antiandrogens like bicalutamide (Ki = 160 nM) [9] [3].
Table 1: Binding Kinetics of TRC253 vs. Reference AR Antagonists
Compound | IC₅₀ (nM) WT AR | Ki (nM) DHT Displacement | Selectivity vs. GR/PR |
---|---|---|---|
TRC253 | 6.9 | 11 | >100-fold |
Enzalutamide | 36 | 84 | 30-fold |
Bicalutamide | 160 | 220 | 10-fold |
Darolutamide | 11 | 26 | >50-fold |
TRC253 binding induces conformational changes in the AR LBD that:
TRC253 retains potent antagonism against prevalent AR mutations that confer resistance to second-generation AR inhibitors:
Table 2: TRC253 Activity Against Common AR LBD Mutations
AR Mutation | TRC253 IC₅₀ (nM) | Enzalutamide IC₅₀ (nM) | Functional Consequence |
---|---|---|---|
Wild-type | 6.9 | 36 | Baseline activity |
F877L | 8.5 | >1,000* | Converts enzalutamide to agonist |
T878A | 15 | 420 | Enables glucocorticoid activation |
W742C | 94 | >1,000 | Expands ligand pocket |
H875Y/T878A | 22 | >1,500 | Confers broad-spectrum resistance |
*Enzalutamide acts as agonist at this mutation
Unlike LBD mutants, AR splice variants (e.g., AR-V7, AR-V9) lack the ligand-binding domain entirely and exhibit constitutive transcriptional activity. TRC253 shows minimal direct activity against AR-V7-driven transcription in reporter assays (IC₅₀ >10 µM). However, in models co-expressing full-length AR and AR-V7:
Notably, TRC253 does not significantly alter AR-V7 protein stability or splicing kinetics, distinguishing it from compounds like niclosamide that directly target splice variants.
In enzalutamide-resistant VCaP xenografts, TRC253 (40 mg/kg/day orally) achieves:
Mechanistically, TRC253 treatment enriches repressive histone marks (H3K27me3) at AR target enhancers while displacing pioneer factors (FOXA1) from chromatin. This epigenetic reprogramming sustains transcriptional suppression even after drug clearance, differentiating TRC253 from reversible antagonists [4] [10].
Table 3: Transcriptional Modulation of Key AR Targets by TRC253
Gene Target | Function in Prostate Cancer | mRNA Reduction | Time to Max Effect |
---|---|---|---|
PSA (KLK3) | Diagnostic biomarker, pro-growth signaling | 92% | 72 hours |
FKBP5 | AR chaperone, apoptosis inhibitor | 88% | 48 hours |
TMPRSS2 | Oncogenic fusion partner, protease | 85% | 72 hours |
UBE2C | Cell cycle progression, AR-V7 target | 78% | 96 hours |
NKX3.1 | Androgen-regulated tumor suppressor | 40%* | 120 hours |
*Indicates preferential suppression of oncogenic versus tumor-suppressive programs
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7